Acetyl tetrapeptide-2
Overview
Description
Acetyl Tetrapeptide-2, also known as Thymulen 4, is a synthetic peptide composed of aspartic acid, lysine, tyrosine, and valine with an acetyl group . It is known to stimulate the skin’s fundamental proteins, such as collagen and elastin, facilitating and improving cohesion between cells and the extracellular matrix (ECM) . It increases the skin’s immune alertness, stimulates the skin’s immune defenses, and helps regenerate the epidermis .
Synthesis Analysis
A liquid phase synthesis method of Acetyl tetrapeptide-2 has been disclosed . This method synthesizes 2N-terminal or side chain protection small-fragment peptides by a liquid phase synthesis method . The synthetic method avoids the use of expensive resin in a solid phase method, overcomes the defects that the solid phase method uses protected amino acid in each step and uses too much reagent, reduces the cost, and has the advantages of simple synthetic method, energy saving, environmental protection .
Molecular Structure Analysis
Acetyl Tetrapeptide-2 has a chemical formula of C26H39N5O9 and a molecular weight of 565.62 . It is a synthetic peptide with the sequence Ac-Lys-Asp-Val-Tyr .
Chemical Reactions Analysis
Acetyl Tetrapeptide-2 has been shown to increase the stiffness of HaCaT cells, a line of human keratinocytes, in concentration range . It also revealed remodeling of actin filaments dependent on the concentration .
Scientific Research Applications
Acetyl-Pro-Ala-Pro-Tyr-NH2, a related tetrapeptide, shows potential in the study of molecular dynamics and protein-ligand interactions, as explored in porcine pancreatic elastase. This could be indicative of acetyl tetrapeptide-2's potential in similar applications (Clore et al., 1986).
Acetyl-N-Ser-Asp-Lys-Pro (AcSDKP), a synthetic tetrapeptide, has shown inhibitory effects on human bone marrow progenitors, suggesting its potential in hematological research and possibly in therapeutics targeting bone marrow activities (Guigon et al., 1990).
The same tetrapeptide, AcSDKP, exhibits differential effects on human normal and leukemic blood progenitors, indicating its selective potential in cancer research and therapy (Bonnet et al., 1992).
A study on the structural basis of Ac-SDKP hydrolysis by Angiotensin-I converting enzyme reveals insights into enzyme-substrate interactions, which is significant for understanding and manipulating biological pathways in disease treatment (Masuyer et al., 2015).
Neuroprotective effects of maize tetrapeptide-anchored gold nanoparticles in Alzheimer's disease have been explored, demonstrating the potential of acetyl tetrapeptides in neurodegenerative disease research and therapeutic applications (Zhang et al., 2021).
Future Directions
Acetyl Tetrapeptide-2 has been shown to have anti-aging effects on the skin . It is continuously being researched to obtain more details on its effectiveness and for the development of new treatments . It is expected that the spectrum of peptides in the field of cosmetics, including Acetyl Tetrapeptide-2, will continue to grow .
properties
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39N5O9/c1-14(2)22(25(38)30-20(26(39)40)12-16-7-9-17(33)10-8-16)31-24(37)19(13-21(34)35)29-23(36)18(28-15(3)32)6-4-5-11-27/h7-10,14,18-20,22,33H,4-6,11-13,27H2,1-3H3,(H,28,32)(H,29,36)(H,30,38)(H,31,37)(H,34,35)(H,39,40)/t18-,19-,20-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIMHIATVYROGF-XWUOBKMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39N5O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl tetrapeptide-2 | |
CAS RN |
757942-88-4 | |
Record name | Acetyl tetrapeptide-2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0757942884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ACETYL TETRAPEPTIDE-2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M24S4WZS8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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